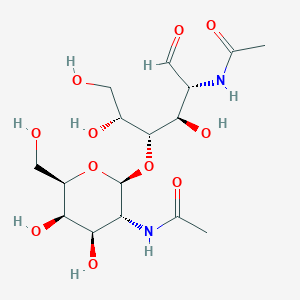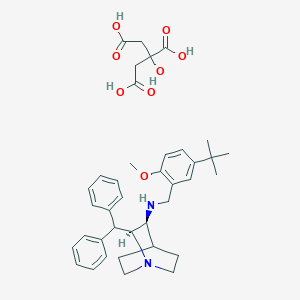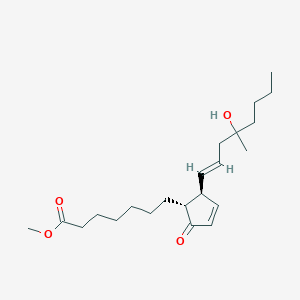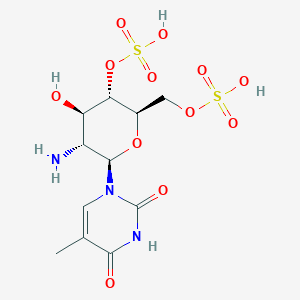
2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives of 2-acetamido-2-deoxy-D-glucose is a topic of interest in several studies. For instance, a short and high-yielding synthesis using d-glucosamine as a starting material has been developed to prepare C-linked 2-deoxy-2-acetamido-alpha-D-galactopyranose derivatives, which are structurally related to the compound . Another study describes a concise and efficient synthesis route to 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, which could be relevant for the synthesis of the compound of interest . Additionally, the synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose involves the use of glycosylation reactions that could be applicable to the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For example, the crystal structure of 2-acetamido-1-N-(l-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosylamine provides insights into the pyranose form and the N-glycosyl bond, which are relevant to understanding the structure of the compound of interest . The structural properties of methyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1→4)-beta-D-mannopyranoside monohydrate and related compounds have also been compared, revealing information about valence bond angles, torsion angles, and hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving derivatives of 2-acetamido-2-deoxy-D-glucose are diverse. For instance, the conjugate addition of phenols to 2-nitrogalactal has been used to synthesize O-(2-acetamido-2-deoxygalactosyl)tyrosine, demonstrating the reactivity of the nitro group and the potential for transformation into acetamido groups . The synthesis of 4-acetamido-4-deoxy-L-xylopyranose involves several steps, including periodate oxidation and acetylation, which could be relevant to the chemical reactions of the compound of interest .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Modification
Research has demonstrated various methodologies for synthesizing and chemically modifying 2-acetamido-2-deoxyglycosides, including 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose. For instance, the conjugate addition of phenols to 2-nitrogalactal has been shown to afford aryl 2-acetamido-2-deoxygalactopyranosides with good stereoselectivities, highlighting the compound's utility in synthesizing glycoconjugates with potential biological activities (A. Khodair, G. A. Winterfeld, & R. Schmidt, 2003). Additionally, research on ultrasound-promoted synthesis demonstrates the compound's potential in creating novel glycoconjugates under environmentally benign conditions (Nafiseh Bizhanpoor & A. Hassanabadi, 2016).
Structural Analysis and Biological Evaluation
Structural analyses of derivatives of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose have provided insights into their molecular properties and potential biological functions. For example, the crystal structure analysis of glycosidic linkages and N-acetyl side chains has revealed information crucial for understanding the molecule's behavior in biological systems and its interactions with proteins (Wenhui Zhang et al., 2020). Additionally, synthesis and biological evaluation studies have focused on the compound's role in inhibiting glycoconjugate biosynthesis, providing a basis for therapeutic applications in diseases where aberrant glycosylation is a factor (A. Berkin et al., 2000).
properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13-,14+,15+,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJAKLUDUPBLGD-HFMMELOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose | |
CAS RN |
136198-41-9 |
Source


|
| Record name | N-Acetylgalactosaminyl-1-4-N-acetylglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136198419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)







